1-Amino-2-butanol

Physical Chemistry Process Engineering Quality Control

1-Amino-2-butanol is a chiral C₄ vicinal amino alcohol with a primary amine and secondary alcohol on adjacent carbons, making it stereochemically and functionally distinct from its positional isomer 2-amino-1-butanol. This differentiation is critical in asymmetric synthesis—procuring the incorrect isomer leads to altered boiling points, divergent hydrogen-bonding networks, and failed enantioselective outcomes. The compound is a validated inducer of L-1-amino-2-propanol dehydrogenase for biocatalytic routes to d-pseudoephedrine and a key scaffold for anticonvulsant xanthone derivatives (PI 2.21–5.84 in MES models). Specify 1-amino-2-butanol explicitly to ensure process reproducibility.

Molecular Formula C4H11NO
Molecular Weight 89.14 g/mol
CAS No. 13552-21-1
Cat. No. B1205648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-2-butanol
CAS13552-21-1
Synonyms1-amino-2-butanol
mono-sec-butanolamine
monobutanolamine
Molecular FormulaC4H11NO
Molecular Weight89.14 g/mol
Structural Identifiers
SMILESCCC(CN)O
InChIInChI=1S/C4H11NO/c1-2-4(6)3-5/h4,6H,2-3,5H2,1H3
InChIKeyKODLUXHSIZOKTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble (>=10 mg/ml at 70° F) (NTP, 1992)
11.22 M

1-Amino-2-butanol (CAS 13552-21-1): Product Baseline and Procurement Context


1-Amino-2-butanol is a chiral, vicinal amino alcohol with the molecular formula C₄H₁₁NO and a molecular weight of 89.14 g/mol [1]. It is a clear, colorless to pale yellow liquid at room temperature, characterized by a density of 0.94 g/mL (20°C), a boiling point of 169°C, and a flash point of 61°C [1]. The compound contains both a primary amine (-NH₂) and a secondary alcohol (-OH) on adjacent carbons, creating a stereogenic center at C2 . This bifunctional nature confers distinct reactivity in condensation, cyclization, and chiral induction applications. As a building block, it serves in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals .

Why Generic Substitution Fails: The 1-Amino-2-butanol Procurement Dilemma


1-Amino-2-butanol is a specific positional and structural isomer within the C4 amino alcohol family, and its chemical and biological behavior is not interchangeable with its closest analogs. For instance, the relative positions of the amine and hydroxyl groups dictate distinct intramolecular hydrogen bonding networks [1], which in turn alter physical properties, reactivity profiles, and biological recognition. Procurement based solely on the 'amino alcohol' class designation can lead to significant process deviations, from altered boiling points that impact distillation to different flash points that affect safety protocols [2], and most critically, to variations in enantioselective outcomes in asymmetric synthesis [3].

1-Amino-2-butanol: Quantitative Differentiation from Key Analogs


Physical Property Differentiation: Density and Refractive Index vs. 2-Amino-1-butanol

1-Amino-2-butanol exhibits a lower density and refractive index compared to its regioisomer, 2-amino-1-butanol. The density of 1-amino-2-butanol is 0.94 g/mL at 20°C , whereas 2-amino-1-butanol (CAS 96-20-8) has a density of 0.943-0.947 g/mL at 25°C . The refractive index (n20/D) for 1-amino-2-butanol is 1.4490-1.4520 , while that for 2-amino-1-butanol is 1.4525 . These small but measurable differences reflect distinct intermolecular interactions stemming from the altered proximity of the amine and hydroxyl groups.

Physical Chemistry Process Engineering Quality Control

Safety and Handling: Flash Point Differentiation from 2-Amino-1-butanol

1-Amino-2-butanol has a significantly lower flash point (61°C) compared to 2-amino-1-butanol, which has a flash point ranging from 84°C to 89°C [1]. This 23-28°C difference places the compounds in different flammability risk categories, impacting storage, handling, and ventilation requirements.

Process Safety Hazard Assessment Industrial Hygiene

Biocatalytic Recognition: Induction of L-1-amino-2-propanol Dehydrogenase

1-Amino-2-butanol acts as an inducer for the expression of a novel NADP⁺-dependent L-1-amino-2-propanol dehydrogenase from Rhodococcus erythropolis MAK154, alongside 1-amino-2-propanol and 2-aminocyclohexanol [1]. This enzyme catalyzes the NADP⁺-dependent oxidation of several aminoalcohols and is used in the asymmetric reduction of prochiral ketones to yield double chiral aminoalcohols like d-pseudoephedrine. While quantitative induction levels relative to other inducers are not specified, its specific recognition by this enzyme distinguishes it from other amino alcohols not mentioned as inducers in this system.

Biocatalysis Enzyme Engineering Green Chemistry

Anticonvulsant Pharmacophore Potential: Protective Index in MES Seizure Model

When incorporated into a xanthone scaffold, the 1-amino-2-butanol motif yields compounds with potent anticonvulsant activity. In the maximal electroshock seizure (MES) model, derivatives of 6-methoxy- or 6-chloroxanthone containing the 1-amino-2-butanol side chain exhibited a protective index (PI = TD₅₀/ED₅₀) in the range of 2.21 to 5.84 [1]. This PI range is comparable to established antiepileptic drugs phenytoin, carbamazepine, and valproate [1]. 2-Amino-1-butanol derivatives of a similar 7-chloroxanthone core showed a slightly narrower PI range of 2.84–3.62 [2].

Medicinal Chemistry Neuroscience Drug Discovery

1-Amino-2-butanol: Research and Industrial Application Scenarios Backed by Evidence


Asymmetric Synthesis of Chiral Pharmaceuticals

Due to its chiral center and bifunctional nature, 1-amino-2-butanol is a valuable chiral building block for constructing enantiomerically pure pharmaceuticals. It is particularly useful in synthesizing beta-blockers and antiviral agents where its chiral amine-alcohol framework provides essential steric and electronic properties . The evidence of its specific recognition by an NADP⁺-dependent dehydrogenase further supports its utility in biocatalytic routes to chiral intermediates, such as d-pseudoephedrine [1].

Process Development for Xanthone-Derived Anticonvulsant Candidates

The evidence demonstrates that 1-amino-2-butanol derivatives of xanthone exhibit a favorable protective index (PI 2.21–5.84) in MES seizure models, comparable to established drugs like phenytoin and valproate [2]. This positions 1-amino-2-butanol as a key intermediate for synthesizing and optimizing novel antiepileptic drug candidates. Process chemists can leverage this scaffold to develop scalable routes to new chemical entities with potential therapeutic advantages.

Enzymatic Biocatalysis and Induction Studies

1-Amino-2-butanol is a known inducer of L-1-amino-2-propanol dehydrogenase from Rhodococcus erythropolis MAK154 [1]. This property is invaluable for researchers developing whole-cell or isolated enzyme catalysts for the asymmetric reduction of prochiral ketones to chiral amino alcohols. The compound can be used in fermentation media to upregulate the desired enzymatic activity, thereby enhancing the yield and enantiomeric excess of the target product.

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